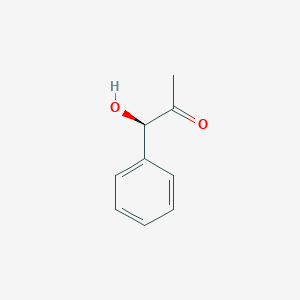

(R)-1-Hydroxy-1-phenylacetone

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-hydroxy-1-phenylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,9,11H,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFFNPODXBJBPW-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313240 | |

| Record name | (R)-Phenylacetylcarbinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1798-60-3 | |

| Record name | (R)-Phenylacetylcarbinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1798-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylacetylcarbinol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001798603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Phenylacetylcarbinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-1-hydroxy-1-phenylacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLACETYLCARBINOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V3493I8FQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Whitepaper: (R)-1-Hydroxy-1-phenylacetone ((R)-PAC)

Executive Summary

(R)-1-Hydroxy-1-phenylacetone (also known as (R)-phenylacetylcarbinol or (R)-PAC) is a critical chiral acyloin intermediate.[1][2][3] Its primary industrial value lies in its role as the stereochemical anchor for the synthesis of sympathomimetic amine drugs, specifically L-ephedrine and pseudoephedrine.[1]

Unlike simple ketones, (R)-PAC possesses a labile chiral center at the C1 position.[1] The preservation of this chirality during synthesis and downstream processing is the single most significant challenge in its handling. This guide outlines the physicochemical profile, biocatalytic production, and downstream reductive amination of (R)-PAC, emphasizing protocols that mitigate racemization and byproduct formation.[1]

Molecular Identity & Physicochemical Profile[1][4][5]

(R)-PAC is an oil at room temperature.[1] It is chemically unstable in alkaline conditions and susceptible to oxidation.[1]

| Parameter | Specification | Notes |

| IUPAC Name | (1R)-1-Hydroxy-1-phenylpropan-2-one | |

| Common Name | (R)-Phenylacetylcarbinol ((R)-PAC) | |

| CAS Number | 1798-60-3 | Specific to (R)-isomer.[1][2][3][4][5][6] Generic: 90-63-1.[1][7] |

| Molecular Formula | C₉H₁₀O₂ | |

| Molecular Weight | 150.17 g/mol | |

| Appearance | Colorless to pale yellow oil | Darkens upon oxidation.[1] |

| Chirality | (R)-enantiomer | Levorotatory [ |

| Boiling Point | ~253 °C (at 760 mmHg) | Decomposes if heated without vacuum.[1] |

| Solubility | Soluble in CHCl₃, EtOH, Toluene | Poorly soluble in water.[1] |

| Stability | pH Sensitive | Rapid racemization at pH > 8.[1]0. |

Biocatalytic Synthesis: The Pyruvate Decarboxylase (PDC) Route[6][8]

While chemical synthesis (e.g., from propiophenone) is possible, it yields racemic mixtures requiring costly resolution.[1] The industry standard is biotransformation using Saccharomyces cerevisiae (Baker's Yeast) or Candida utilis. This route exploits the enzyme Pyruvate Decarboxylase (PDC) to perform a stereoselective carboligation.

Mechanism of Action

The reaction is a cross-condensation between benzaldehyde and "active acetaldehyde" (generated from pyruvate).[1]

-

Decarboxylation: PDC decarboxylates pyruvate to form an enzyme-bound thiamine pyrophosphate (TPP)-acetaldehyde intermediate.[1]

-

Carboligation: Instead of releasing acetaldehyde (fermentation), the enzyme ligates this intermediate to benzaldehyde in an enantioselective manner.[1]

Pathway Visualization

The following diagram illustrates the competitive pathways in the yeast cell. We must optimize conditions to favor Path A (PAC production) over Path B (Ethanol production) and Path C (Benzyl Alcohol byproduct).[1]

Figure 1: Biotransformation pathway showing the carboligation of pyruvate and benzaldehyde to (R)-PAC, contrasted with competitive ethanol and benzyl alcohol formation.[1]

Validated Protocol: Fed-Batch Fermentation

Objective: Maximize (R)-PAC titer while minimizing benzyl alcohol formation.

Reagents:

-

Saccharomyces cerevisiae (Commercial compressed yeast): 20 g/L (dry weight equivalent).[1]

-

Pyruvate source: Molasses or Glucose + Pyruvate (Glucose drives cofactor regeneration).[1]

-

Buffer: Citrate-Phosphate (pH 6.0).[1]

Procedure:

-

Inoculation: Suspend yeast in buffer containing 5% glucose. Incubate at 30°C for 60 mins to activate glycolysis (CO₂ evolution indicates active PDC).[1]

-

Substrate Addition (Critical Step):

-

Reaction Monitoring:

-

Harvest:

Downstream Processing: Reductive Amination

(R)-PAC is the precursor to ephedrine.[1][4][5][6] The chemical transformation involves condensing the ketone with methylamine to form an imine, followed by stereoselective reduction.[1]

Stereochemical Note: The C1 chiral center (from PAC) dictates the stereochemistry of the final product. The reduction of the C2-imine creates a new chiral center.[1]

Reaction Workflow

Figure 2: Conversion of (R)-PAC to Ephedrine/Pseudoephedrine via reductive amination.[1]

Chemical Protocol[1][11]

-

Imine Formation: Dissolve (R)-PAC in methanol. Add 1.2 equivalents of aqueous methylamine.[1] Stir at 0°C. Caution: Exothermic.

-

Reduction:

-

Method A (Catalytic Hydrogenation): Transfer to a hydrogenation vessel.[1] Add Pt/C or Raney Nickel.[1] Pressurize with H₂ (50 psi). This method typically favors ephedrine .[1]

-

Method B (Hydride Reduction): Add NaBH₄ slowly at <10°C.[1] This method typically yields a mixture favoring pseudoephedrine .[1]

-

-

Purification: Acidify to pH 2 with HCl to form the salt. Extract non-basic impurities (unreacted PAC, benzyl alcohol) with ether.[1] Basify aqueous layer to pH 12 and extract the amine product into toluene.[1]

Quality Control & Stability

Analytical Method (HPLC)

Quantification of (R)-PAC requires separation from benzaldehyde and benzyl alcohol.[1][3]

-

Column: C8 or C18 Reverse Phase (e.g., Agilent Zorbax), 5 µm, 250 x 4.6 mm.[1]

-

Mobile Phase: Acetonitrile:Water (30:70) with 0.5% Acetic Acid.[1][3][10] Acidic mobile phase is required to prevent peak tailing and degradation.

-

Detection: UV at 283 nm (PAC max) and 254 nm (Benzaldehyde).[1]

-

Chiral Analysis: To determine enantiomeric excess (ee), use a Chiralcel OD-H column using Hexane:IPA (90:[1]10) mobile phase.[1][3][10]

Stability & Storage[1][8]

-

Racemization Risk: (R)-PAC racemizes via an enol intermediate.[1] This process is base-catalyzed.[1] Always store at pH < 6.

-

Thermal Stability: Do not distill at atmospheric pressure. Use high vacuum (< 5 mmHg) if purification is necessary.[1]

-

Storage: Store under nitrogen at -20°C.

References

-

LookChem. (n.d.).[1] (R)-1-Hydroxy-1-phenylacetone Physical Properties and Datasheet. Retrieved from [Link]

-

Rosche, B., Sandford, V., Breuer, M., Hauer, B., & Rogers, P. (2002).[1] Enzymatic (R)-phenylacetylcarbinol production in benzaldehyde emulsions. Applied Microbiology and Biotechnology. Retrieved from [Link]

-

Shin, H., & Rogers, P. L. (1995).[1] Biotransformation of benzaldehyde to L-phenylacetylcarbinol, an intermediate in L-ephedrine production, by immobilized Candida utilis. Applied Microbiology and Biotechnology.

-

Breuer, M., et al. (2002).[1][6] High-throughput assay of (R)-phenylacetylcarbinol synthesized by pyruvate decarboxylase. Analytical and Bioanalytical Chemistry. Retrieved from [Link][1]

Sources

- 1. Phenylacetone - Wikipedia [en.wikipedia.org]

- 2. lookchem.com [lookchem.com]

- 3. Biotransformation oif Benzaldehyde into (R)-Phenylacetyl Carbinol by Brettanomyces Lambicus or Their Extracts – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. Enzymatic (R)-phenylacetylcarbinol production in benzaldehyde emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. researchgate.net [researchgate.net]

- 9. doras.dcu.ie [doras.dcu.ie]

- 10. Production of Phenylacetylcarbinol via Biotransformation Using the Co-Culture of Candida tropicalis TISTR 5306 and Saccharomyces cerevisiae TISTR 5606 as the Biocatalyst [mdpi.com]

Technical Guide: (R)-1-Hydroxy-1-phenylacetone (CAS 1798-60-3)

This guide serves as an authoritative technical resource on (R)-1-Hydroxy-1-phenylacetone (CAS 1798-60-3), commonly known as (R)-Phenylacetylcarbinol ((R)-PAC) .[1] It is designed for pharmaceutical researchers and process chemists optimizing the synthesis of ephedrine-class alkaloids.

Content Type: Technical Whitepaper & Experimental Protocol Focus: Biocatalytic Synthesis, Stereochemical Control, and Downstream Application[1]

Executive Summary

(R)-1-Hydroxy-1-phenylacetone ((R)-PAC) is a critical chiral building block in the pharmaceutical industry, serving as the immediate precursor to L-ephedrine and D-pseudoephedrine .[1] While chemical asymmetric synthesis is possible, the industrial standard relies on the stereoselective carboligation of benzaldehyde and acetaldehyde (derived from pyruvate) catalyzed by Pyruvate Decarboxylase (PDC) found in yeast (Saccharomyces cerevisiae).[2]

The primary challenge in (R)-PAC production is the inherent cytotoxicity of the substrate (benzaldehyde) and the product ((R)-PAC) to the biocatalyst. This guide details a self-validating biphasic fermentation protocol designed to overcome these inhibition thresholds, ensuring high enantiomeric excess (>95% ee) and scalable yields.

Chemical Profile & Stereochemistry

| Parameter | Data |

| Chemical Name | (R)-1-Hydroxy-1-phenylacetone |

| Synonyms | (R)-Phenylacetylcarbinol; (R)-PAC; (1R)-1-Hydroxy-1-phenylpropan-2-one |

| CAS Number | 1798-60-3 |

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol |

| Stereochemistry | (R)-enantiomer (Precursor to (1R,2S)-Ephedrine) |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | ~253°C (Predicted) |

| Solubility | Soluble in ethanol, chloroform, ethyl acetate; sparingly soluble in water |

Stereochemical Criticality: The biological activity of ephedrine is strictly dependent on its stereochemistry. The (R)-configuration at the C1 position of PAC is retained during the subsequent reductive amination. Therefore, generating high ee (R)-PAC is the yield-limiting step for the entire API workflow.[1]

Mechanistic Core: ThDP-Dependent Carboligation

The formation of (R)-PAC is a cross-acyloin condensation.[1] It is not a simple chemical aldol reaction but an enzymatic transformation mediated by Pyruvate Decarboxylase (PDC) using the cofactor Thiamine Diphosphate (ThDP) .

Mechanism of Action[5]

-

Decarboxylation: Pyruvate binds to the PDC-ThDP complex, undergoing decarboxylation to form an enzyme-bound "active acetaldehyde" (hydroxyethyl-ThDP) carbanion intermediate.[1]

-

Carboligation: Instead of protonating to release free acetaldehyde (the standard fermentation pathway), the carbanion attacks the carbonyl carbon of the exogenous benzaldehyde (acceptor).

-

Stereoselectivity: The enzyme's active site sterically constrains the attack, exclusively yielding the (R)-isomer of PAC.

Pathway Visualization

The following diagram illustrates the divergence between standard ethanol fermentation and (R)-PAC synthesis.

Figure 1: Mechanistic divergence in Yeast PDC.[1] The presence of benzaldehyde diverts the active acetaldehyde intermediate toward (R)-PAC synthesis via carboligation.

Experimental Protocol: Biphasic Biocatalysis

Objective: Synthesize (R)-PAC from benzaldehyde using Saccharomyces cerevisiae in a biphasic system to mitigate toxicity.

Rationale for Biphasic System

Benzaldehyde is toxic to yeast at concentrations >0.5 g/L, inhibiting both cell growth and PDC activity. (R)-PAC is also toxic.[1][3]

-

Solution: Use an organic solvent (e.g., Octanol or Vegetable Oil) as a reservoir.

-

Mechanism: Benzaldehyde partitions into the organic phase, maintaining a sub-lethal concentration in the aqueous phase where the enzyme resides. As the enzyme consumes the aqueous benzaldehyde, equilibrium drives more from the organic phase into the water.

Materials

-

Biocatalyst: Saccharomyces cerevisiae (Baker’s yeast, commercial grade or haploid strain BY4741).

-

Aqueous Phase: Citrate-Phosphate buffer (pH 6.0), Glucose (substrate for pyruvate generation), MgSO₄ (PDC cofactor), Thiamine hydrochloride.

-

Organic Phase: Octanol or Vegetable Oil.

-

Substrates: Benzaldehyde (freshly distilled).

Step-by-Step Methodology

-

Inoculum Preparation:

-

Cultivate yeast in YPD medium (1% yeast extract, 2% peptone, 2% glucose) at 30°C for 24 hours.

-

Harvest biomass via centrifugation (4000 rpm, 10 min).

-

Validation Point: Wet biomass density should be ~10–15 g/L for optimal activity.

-

-

Biphasic Reaction Setup:

-

Aqueous Phase: Resuspend yeast paste in 100 mL Citrate-Phosphate buffer (pH 6.0) containing 5% glucose and 1 mM MgSO₄.

-

Organic Phase: Dissolve Benzaldehyde (final concentration relative to total volume: 5 g/L) in 100 mL Octanol.

-

Combine phases in a bioreactor with vigorous stirring (to maximize interfacial area).

-

-

Fermentation:

-

Incubation: 20°C to 25°C (Lower temperatures favor enzyme stability over growth).

-

Feeding: Pulse-feed glucose (1% w/v) every 2 hours to regenerate pyruvate and ATP.

-

Time: Run for 12–24 hours.

-

-

Monitoring:

-

Monitor CO₂ evolution (indicates active decarboxylation).

-

Stop Criterion: When Benzaldehyde concentration drops below 5% of initial load (analyzed via HPLC).

-

-

Extraction:

Downstream Processing: Reductive Amination

The conversion of (R)-PAC to Ephedrine requires the introduction of a methylamine group while setting the second chiral center.

Workflow Diagram

Figure 2: Conversion of (R)-PAC to Ephedrine via reductive amination.[1]

Protocol Summary

-

Imine Formation: React (R)-PAC with aqueous methylamine (40%) in methanol.

-

Reduction:

-

Purification: Acid-base extraction followed by crystallization as the Hydrochloride salt.

Analytical Validation (HPLC)

Trustworthy data depends on accurate enantiomeric separation.

-

Column: Chiral Reverse Phase (e.g., Chiralcel OD-RH or C8 with cyclodextrin additives).[1]

-

Mobile Phase: Acetonitrile : Water (32:68 v/v) + 0.5% Acetic Acid.

-

Flow Rate: 1.0 mL/min.[8]

-

Detection: UV @ 283 nm (Benzaldehyde) and 254 nm (PAC).[1]

-

Retention Times (Approx):

References

-

Biocatalytic Production of (R)

-

Process Optimization & Toxicity Management

- Title: Improvement of the yeast based (R)

- Source: Biochemical Engineering Journal / NIH.

-

URL:[Link]

-

Downstream Synthesis (Ephedrine)

-

HPLC Analytical Methods

- Title: Production of Phenylacetylcarbinol via Biotransformation Using the Co-Culture of Candida tropicalis and Saccharomyces cerevisiae.

- Source: NIH / Scientific Reports.

-

URL:[Link]

-

Patent Literature (Industrial Context)

Sources

- 1. (R)-1-Hydroxy-1-phenylacetone|lookchem [lookchem.com]

- 2. US7074966B2 - Process for production of R-phenylacetylcarbinol by an enzymatic process in a two-phase system - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. lookchem.com [lookchem.com]

- 5. csfarmacie.cz [csfarmacie.cz]

- 6. Separation of Phenylacetyl 7-aminodesacetoxycephalosporanic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. Production of Phenylacetylcarbinol via Biotransformation Using the Co-Culture of Candida tropicalis TISTR 5306 and Saccharomyces cerevisiae TISTR 5606 as the Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Technical Guide: Structure Elucidation of (R)-1-Hydroxy-1-phenylacetone

Executive Summary

(R)-1-Hydroxy-1-phenylacetone (also known as (R)-phenylacetylcarbinol or (R)-PAC) is a critical chiral acyloin intermediate in the pharmaceutical synthesis of L-ephedrine and pseudoephedrine. Its industrial value lies in its specific stereochemistry; the (R)-enantiomer is the required precursor to yield the correct diastereomers of ephedrine.

This guide provides a rigorous technical framework for the structural elucidation of (R)-PAC. It moves beyond simple identification to establish a self-validating analytical workflow, covering biosynthetic origin, spectroscopic connectivity, absolute configuration determination, and impurity profiling.

Part 1: Biosynthetic Origin & Chemical Context

To understand the impurity profile and stereochemical nature of (R)-PAC, one must understand its origin. Unlike standard chemical synthesis (which yields racemates), (R)-PAC is predominantly produced via a lyase-catalyzed biotransformation.

The Pyruvate Decarboxylase (PDC) Mechanism

The synthesis involves the condensation of benzaldehyde with "active acetaldehyde" generated from pyruvate (or glucose) by the enzyme Pyruvate Decarboxylase (PDC), typically found in Saccharomyces cerevisiae or Candida utilis.

Key Mechanistic Insight: The enzyme stereoselectively ligates the acetaldehyde equivalent (bound to Thiamine Pyrophosphate, TPP) to the re-face of benzaldehyde, yielding the (R)-isomer with high enantiomeric excess (ee).

Biotransformation Pathway Diagram

Figure 1: Biocatalytic pathway for (R)-PAC production highlighting the critical carboligation step mediated by PDC.[1]

Part 2: Spectroscopic Characterization (Connectivity)

Establishing the gross connectivity of the molecule is the first step in elucidation. The structure consists of a phenyl ring, a secondary alcohol, and a methyl ketone.

Nuclear Magnetic Resonance (NMR)

The benzylic proton is the diagnostic handle. In a clean sample, it appears as a singlet or a doublet (due to OH coupling) around 5.1 ppm.

Table 1: Representative NMR Data (CDCl₃)

| Nucleus | Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| ¹H | 2.08 - 2.15 | Singlet (s) | 3H | -C(O)-CH ₃ | Methyl ketone (distinct from ester/ether) |

| ¹H | 4.0 - 4.5 | Broad (br) | 1H | -OH | Hydroxyl (shift varies w/ conc.) |

| ¹H | 5.10 | Singlet (s)* | 1H | Ph-CH (OH)- | Benzylic methine. *Becomes doublet if OH couples. |

| ¹H | 7.30 - 7.45 | Multiplet (m) | 5H | Ar-H | Phenyl ring protons |

| ¹³C | 25.3 | - | - | -C(O)-C H₃ | Alpha-methyl carbon |

| ¹³C | 80.1 | - | - | Ph-C H(OH)- | Chiral center (deshielded by O and Ph) |

| ¹³C | 127 - 140 | - | - | Ar -C | Aromatic carbons (4 unique signals) |

| ¹³C | 207.5 | - | - | -C =O | Ketone carbonyl |

Mass Spectrometry (EI-MS)

Under Electron Impact (70 eV), (R)-PAC displays a characteristic fragmentation pattern driven by alpha-cleavage .

-

Molecular Ion (M⁺): m/z 150 (Often weak due to stability).

-

Base Peak (or major fragment): m/z 107.

-

Acylium Ion: m/z 43 ([CH₃-C=O]⁺).

-

Phenyl Cation: m/z 77 ([C₆H₅]⁺).

Infrared Spectroscopy (FT-IR)

-

3400 - 3450 cm⁻¹: Broad O-H stretch (Intermolecular H-bonding).

-

1710 - 1720 cm⁻¹: Strong C=O stretch (Ketone).

-

700 & 750 cm⁻¹: Monosubstituted benzene ring deformations.

Part 3: Stereochemical Determination (The "R" Assignment)

This is the most critical aspect of the guide. Confirming the connectivity is insufficient; you must validate the absolute configuration.

Polarimetry (Optical Rotation)

(R)-PAC is levorotatory.[1] Historical literature often refers to it as L-PAC (referencing the Fischer projection relative to L-ephedrine), which corresponds to the (R) configuration in Cahn-Ingold-Prelog priority rules.

-

Specific Rotation:

(c=1, CHCl₃) for high purity samples. -

Note: Impurities like benzyl alcohol (achiral) or residual benzaldehyde will depress this value significantly.

Chiral HPLC (Direct Method)

For quantitative enantiomeric excess (ee) determination, chiral chromatography is the gold standard.

-

Column: Daicel Chiralcel OD-H or AD-H (Amylose/Cellulose tris-carbamate derivatives).

-

Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV @ 254 nm or 283 nm.

-

Elution Order: Typically, the (R)-isomer elutes before the (S)-isomer on OD-H columns, but this must be validated with a racemic standard.

Mosher's Ester Analysis (Absolute Configuration Validation)

To unequivocally prove the "R" configuration without a reference standard, derivatization with Mosher's acid chloride (MTPA-Cl) is required.

-

Reaction: React PAC with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl in separate vials.

-

NMR Analysis: Compare the ¹H NMR shifts of the protons neighboring the chiral center.

-

Logic: The anisotropic shielding of the phenyl group on the Mosher auxiliary will shift protons upfield or downfield in a predictable manner (

). A consistent pattern of positive/negative

Part 4: Analytical Workflow & Protocols

Workflow Diagram

Figure 2: Standard Operating Procedure (SOP) for the isolation and analysis of (R)-PAC.

Extraction Protocol

-

Clarification: Centrifuge fermentation broth at 5000g for 10 mins to remove yeast cells.

-

Solvent Addition: Add equal volume of Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

-

Partition: Vortex/Shake vigorously for 5 minutes. Allow phases to separate.

-

Drying: Collect organic phase, dry over anhydrous MgSO₄, and filter.

-

Concentration: Remove solvent under reduced pressure (Rotovap) at <40°C (PAC is heat sensitive).

Troubleshooting & Impurity Profiling

-

Peak at 9.8-10.0 ppm (NMR): Residual Benzaldehyde.

-

Peak at 4.6 ppm (NMR): Benzyl Alcohol (common byproduct of yeast reductase activity).

-

Racemization: Occurs at alkaline pH. Ensure all extraction steps are neutral or slightly acidic (pH 5-6).

References

-

Shin, H. S., & Rogers, P. L. (1995). Biotransformation of benzaldehyde to L-phenylacetylcarbinol (L-PAC) by Candida utilis: Optimization of reaction conditions. Biotechnology and Bioengineering. Link

-

Rosche, B., Sandford, V., Breuer, M., Hauer, B., & Rogers, P. L. (2001). Biotransformation of benzaldehyde into (R)-phenylacetylcarbinol by filamentous fungi or their extracts. Applied Microbiology and Biotechnology. Link

-

ChemicalBook. (R)-1-Hydroxy-1-phenylacetone Product Properties and Safety. Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 92733, Phenylacetylcarbinol. Link

-

Shukla, V. B., & Kulkarni, P. R. (2002). Downstream processing of L-phenylacetylcarbinol (L-PAC) produced by biotransformation. Journal of Chemical Technology & Biotechnology. Link

Sources

An In-Depth Technical Guide to (R)-1-Hydroxy-1-phenylacetone: Physicochemical Characteristics, Synthesis, and Analytical Characterization

This technical guide provides a comprehensive overview of the physical and chemical characteristics of (R)-1-Hydroxy-1-phenylacetone, a valuable chiral building block in modern organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering insights into its properties, synthesis, and detailed analytical characterization.

Introduction

(R)-1-Hydroxy-1-phenylacetone, also known as (R)-phenylacetylcarbinol, is a chiral ketone of significant interest in the pharmaceutical and chemical industries.[1][2] Its stereogenic center, bearing a hydroxyl group adjacent to a carbonyl, makes it a crucial precursor for the asymmetric synthesis of a variety of biologically active molecules.[1] Notably, it serves as a key intermediate in the synthesis of important pharmaceuticals such as ephedrine and pseudoephedrine, which are used as decongestants and in the treatment of attention deficit hyperactivity disorder (ADHD).[3][4] Furthermore, its derivatives have shown potential as antibacterial and antifungal agents.[3][4] This guide will delve into the essential physicochemical properties, a representative synthetic route, and detailed analytical methodologies for the comprehensive characterization of this important chiral synthon.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of (R)-1-Hydroxy-1-phenylacetone is paramount for its effective use in synthesis and process development. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂ | [4][5] |

| Molecular Weight | 150.17 g/mol | [4][5] |

| Appearance | Colourless to Light Yellow Oil | [4] |

| Boiling Point | 253.3 ± 20.0 °C (Predicted) | [4][6] |

| Density | 1.119 ± 0.06 g/cm³ (Predicted) | [4][6] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate; Sparingly soluble in Ethanol. | [2][4][6] |

| Storage Temperature | -20°C Freezer, Under inert atmosphere | [2][6] |

| pKa | 12.33 ± 0.20 (Predicted) | [2] |

| InChI Key | ZBFFNPODXBJBPW-VIFPVBQESA-N | [1] |

| Canonical SMILES | CC(=O)C(C1=CC=CC=C1)O | [2] |

| Isomeric SMILES | CC(=O)O | [2] |

Synthesis of (R)-1-Hydroxy-1-phenylacetone

The enantioselective synthesis of (R)-1-Hydroxy-1-phenylacetone is critical to ensure the stereochemical purity of the final products. A common and effective method is the asymmetric hydrogenation of 1-phenyl-1,2-propanedione. This process often utilizes a chiral catalyst to achieve high enantiomeric excess.

Experimental Protocol: Enantioselective Hydrogenation

This protocol is a representative procedure based on established methods for the asymmetric reduction of α-keto ketones.

Objective: To synthesize (R)-1-Hydroxy-1-phenylacetone with high enantiomeric purity.

Materials:

-

1-phenyl-1,2-propanedione

-

Chiral catalyst (e.g., a platinum-based catalyst modified with a chiral ligand like cinchonidine)

-

Dichloromethane (anhydrous)

-

Hydrogen gas (high purity)

-

Standard laboratory glassware for inert atmosphere reactions

-

High-pressure reactor (autoclave)

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, charge the high-pressure reactor with the chiral platinum-based catalyst and the chiral modifier (e.g., cinchonidine).

-

Reaction Setup: Add anhydrous dichloromethane to the reactor to dissolve the catalyst system.

-

Substrate Addition: Introduce a solution of 1-phenyl-1,2-propanedione in anhydrous dichloromethane to the reactor.

-

Hydrogenation: Seal the reactor and purge it several times with high-purity hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 bar) and commence stirring.

-

Reaction Monitoring: Maintain the reaction at a controlled temperature (e.g., 0-25 °C) and monitor the progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Carefully depressurize the reactor and purge with an inert gas. Filter the reaction mixture to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure (R)-1-Hydroxy-1-phenylacetone.

Causality behind Experimental Choices:

-

Chiral Catalyst: The use of a chiral catalyst is the cornerstone of this asymmetric synthesis. The interaction between the substrate and the chiral environment of the catalyst directs the hydrogenation to occur preferentially on one face of the prochiral carbonyl group, leading to the formation of one enantiomer in excess.

-

Anhydrous Conditions: The exclusion of water is crucial as it can poison the catalyst and lead to side reactions, reducing the efficiency and selectivity of the hydrogenation.

-

Low Temperature: Conducting the reaction at lower temperatures often enhances the enantioselectivity by reducing the thermal energy of the system, which can lead to less selective bond formation.

Caption: Workflow for the asymmetric synthesis of (R)-1-Hydroxy-1-phenylacetone.

Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and enantiomeric excess of the synthesized (R)-1-Hydroxy-1-phenylacetone. This section outlines the key analytical techniques and provides model experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the molecular structure of (R)-1-Hydroxy-1-phenylacetone.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals.

-

Spectral Interpretation: The expected ¹H NMR spectrum will show signals corresponding to the aromatic protons, the methine proton adjacent to the hydroxyl and carbonyl groups, and the methyl protons.

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) for ¹³C NMR.

-

Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum.

-

Spectral Interpretation: The spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, the methine carbon, and the methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Mass Spectrometry Protocol:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like GC-MS or LC-MS.

-

Ionization: Utilize a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Data Interpretation: The mass spectrum should show a molecular ion peak (or a protonated/adduct ion in ESI) corresponding to the molecular weight of (R)-1-Hydroxy-1-phenylacetone (150.17 g/mol ). The fragmentation pattern can provide additional structural information.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of chiral compounds.

Chiral HPLC Protocol:

-

Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating enantiomers of α-hydroxy ketones.

-

Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Chromatographic Conditions:

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm).

-

Column Temperature: Maintain a constant temperature (e.g., 25 °C).

-

-

Data Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as separate peaks. The enantiomeric excess can be calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Rationale for Protocol Design:

The separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The different stabilities of these complexes lead to different retention times. The choice of mobile phase is critical as it influences the interactions between the analyte and the CSP.

Sources

- 1. (R)-1-Hydroxy-1-phenylacetone | Chiral Building Block [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. Cas 1798-60-3,(R)-1-hydroxy-1-phenylacetone | lookchem [lookchem.com]

- 4. (R)-1-hydroxy-1-phenylacetone | 1798-60-3 [chemicalbook.com]

- 5. (R)-1-Hydroxy-1-Phenylacetone | CAS#:1798-60-3 | Chemsrc [chemsrc.com]

- 6. (R)-1-hydroxy-1-phenylacetone CAS#: 1798-60-3 [m.chemicalbook.com]

Technical Monograph: (R)-1-Hydroxy-1-phenylacetone ((R)-PAC)

Advanced Synthesis, Nomenclature, and Industrial Application in Ephedrine Manufacturing

Executive Summary

This technical guide analyzes (R)-1-Hydroxy-1-phenylacetone, a critical chiral intermediate predominantly known as the precursor to L-ephedrine and pseudoephedrine.[1] While its IUPAC designation defines its stereochemistry, the pharmaceutical industry frequently employs the synonym (R)-PAC (Phenylacetylcarbinol). This guide addresses the nomenclature confusion between "(R)-chemical" and "L-biological" designations, details the biocatalytic synthesis via pyruvate decarboxylase (PDC), and provides a self-validating protocol for its extraction and conversion.

Part 1: Chemical Identity & Nomenclature

The "L-PAC" vs. "(R)-PAC" Paradox A frequent point of confusion in drug development is the historical designation "L-PAC."[1] In older biochemical literature, the prefix "L-" often denoted the levorotatory optical rotation (-) or its relationship to L-ephedrine.[1] However, according to Cahn-Ingold-Prelog (CIP) priority rules, the absolute configuration of the biologically active isomer is (R) .

Table 1: Synonyms and Chemical Identifiers

| Identifier Type | Value | Context/Notes |

| IUPAC Name | (1R)-1-Hydroxy-1-phenylpropan-2-one | Standard chemical nomenclature.[1] |

| Common Acronym | (R)-PAC | "Phenylacetylcarbinol".[1][2][3][4][5] Most common industrial term. |

| Historical/Trade | L-PAC | Refers to its use as the specific precursor for L-Ephedrine.[1][3] |

| Stereochemical | (R)-(-)-1-Hydroxy-1-phenylacetone | Denotes absolute config (R) and optical rotation (-).[1] |

| CAS Registry | 1798-60-3 | Specific to the (R)-enantiomer.[1][4][6][7] (Note: 128-38-1 is the racemate).[1] |

| Isomeric SMILES | CC(=O)O | Useful for cheminformatics/docking.[1] |

Part 2: Biocatalytic Synthesis Mechanism

The industrial production of (R)-PAC is a classic example of biotransformation using yeast (Saccharomyces cerevisiae or Candida utilis). Chemical synthesis is possible but often lacks the necessary enantioselectivity (ee > 95%) required for pharmaceutical precursors.

Mechanism: Pyruvate Decarboxylase (PDC) Carboligation

The reaction is an acyloin condensation mediated by the enzyme Pyruvate Decarboxylase (PDC).[5] It involves the decarboxylation of pyruvate to form "active acetaldehyde" (bound to Thiamine Pyrophosphate, TPP), which then attacks benzaldehyde in an asymmetric fashion.

Key Mechanistic Insight: The enzyme favors the formation of the (R)-enantiomer due to the specific orientation of the benzaldehyde substrate in the active site relative to the TPP-carbanion intermediate.

Figure 1: The PDC-mediated carboligation pathway.[1][8] Pyruvate yields an active C2 fragment which condenses with benzaldehyde to form (R)-PAC.[1]

Part 3: Experimental Protocol (Biphasic Biotransformation)

Objective: Synthesize (R)-PAC from benzaldehyde using S. cerevisiae in a biphasic system to mitigate substrate toxicity.

Scientific Rationale: Benzaldehyde is toxic to yeast at concentrations >0.5% (w/v). A biphasic system (Organic/Aqueous) acts as a reservoir, slowly releasing benzaldehyde into the aqueous phase (where the enzyme resides) while simultaneously extracting the product (R)-PAC, preventing product inhibition.[9]

Materials

-

Biocatalyst: Saccharomyces cerevisiae (Baker’s yeast), commercial grade, 20g (wet weight).

-

Aqueous Phase: 100 mL Citrate-Phosphate buffer (pH 6.0) containing 5% Glucose (energy source) and 20mM MgSO4 (cofactor stabilizer).

-

Organic Phase: Octanol or MTBE (Methyl tert-butyl ether).[1]

-

Substrates: Benzaldehyde (purified), Sodium Pyruvate.

Step-by-Step Workflow

-

Inoculation & Activation:

-

Suspend 20g yeast in 100 mL aqueous buffer at 30°C for 60 minutes to activate PDC enzymes.

-

Checkpoint: Verify CO2 evolution (bubbling) indicates active fermentation.

-

-

Biphasic Setup:

-

Add 100 mL of Organic Phase (Octanol) to the yeast suspension.

-

Why Octanol? It has a high partition coefficient for benzaldehyde, protecting the yeast cells.

-

-

Fed-Batch Addition (The Critical Step):

-

Initiate stirring (vigorous enough to create an emulsion).

-

Add Benzaldehyde and Pyruvate stepwise over 4 hours.

-

Target Concentration: Maintain aqueous benzaldehyde < 2g/L.

-

Self-Validating Metric: If yeast flocculation breaks or CO2 production stops, benzaldehyde concentration is too high. Pause addition.

-

-

Reaction Monitoring:

-

Run for 12-24 hours at 4°C - 10°C .

-

Temperature Control: Lower temperatures suppress the formation of the byproduct Benzyl Alcohol (via Alcohol Dehydrogenase activity) while maintaining PDC activity.

-

-

Extraction:

-

Centrifuge to separate phases. (R)-PAC will partition into the organic phase.[1]

-

Dry organic layer over anhydrous Na2SO4.

-

Part 4: Industrial Conversion to Ephedrine

The value of (R)-PAC lies in its stereospecific conversion to L-Ephedrine.[1] This is achieved via reductive amination with methylamine.

Stereochemical Logic: The (R)-configuration at C1 is preserved. The reduction of the imine intermediate creates a new chiral center at C2. Under catalytic hydrogenation conditions (e.g., Pt/H2), the erythro isomer (Ephedrine, 1R, 2S) is favored over the threo isomer (Pseudoephedrine).

Figure 2: Downstream processing of (R)-PAC.[1] The reductive amination establishes the second chiral center.

References

-

Shin, H. S., & Rogers, P. L. (1995). Bioconversion of benzaldehyde to (R)-phenylacetylcarbinol by immobilized pyruvate decarboxylase from Candida utilis. Biotechnology and Bioengineering, 49(1), 52–62. Link

-

Rosche, B., Sandford, V., Breuer, M., Hauer, B., & Rogers, P. (2001). Biotransformation of benzaldehyde into (R)-phenylacetylcarbinol by filamentous fungi or their extracts. Applied Microbiology and Biotechnology, 57(3), 309–315. Link

-

Longs, A., & Ward, O. P. (1989).[10] Biotransformation of benzaldehyde by Saccharomyces cerevisiae: Characterization of the fermentation and toxicity effects. Biotechnology and Bioengineering, 34(7), 933–941. Link

-

LookChem. (n.d.). (R)-1-Hydroxy-1-phenylacetone Product Database and CAS Information. Retrieved January 31, 2026. Link

-

Phenomenex. (2025).[11][3][12] Chiral HPLC Separations: A Guide to Enantiomer Resolution. Phenomenex Technical Guides. Link

Sources

- 1. lookchem.com [lookchem.com]

- 2. Role of pyruvate in enhancing pyruvate decarboxylase stability towards benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enzymatic (R)-phenylacetylcarbinol production in benzaldehyde emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. vuir.vu.edu.au [vuir.vu.edu.au]

- 6. (R)-1-Hydroxy-1-Phenylacetone | CAS#:1798-60-3 | Chemsrc [chemsrc.com]

- 7. (R)-1-hydroxy-1-phenylacetone, CAS No. 1798-60-3 - iChemical [ichemical.com]

- 8. US7074966B2 - Process for production of R-phenylacetylcarbinol by an enzymatic process in a two-phase system - Google Patents [patents.google.com]

- 9. (R)-phenylacetylcarbinol production in aqueous/organic two-phase systems using partially purified pyruvate decarboxylase from Candida utilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US7063969B2 - Yeast-based process for production of l-pac - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Technical Guide: (R)-Phenylacetylcarbinol (L-PAC) as a Chiral Precursor

Executive Summary

(R)-Phenylacetylcarbinol (L-PAC) represents a cornerstone intermediate in the industrial synthesis of ephedrine and pseudoephedrine alkaloids. Unlike purely chemical synthesis routes, which often yield racemic mixtures requiring costly resolution, the biocatalytic production of L-PAC utilizes the stereoselective properties of Pyruvate Decarboxylase (PDC) to generate high optical purity (>98% ee). This guide provides a comprehensive technical analysis of the L-PAC workflow, from strain selection and fermentation kinetics to downstream chemical conversion, designed for application scientists and process engineers.

Mechanistic Principles & Chirality

The synthesis of L-PAC is a classic example of a cross-acyloin condensation (carboligation). The reaction is mediated by the enzyme Pyruvate Decarboxylase (PDC, EC 4.1.1.1), typically sourced from yeast (Saccharomyces cerevisiae or Candida utilis).

The Biocatalytic Pathway

In the absence of an external aldehyde, PDC decarboxylates pyruvate to form an enzyme-bound "active acetaldehyde" (hydroxyethyl-thiamin diphosphate), which normally condenses with a proton to release acetaldehyde. However, in the presence of benzaldehyde , the enzyme preferentially utilizes it as an acceptor.

-

Decarboxylation: Pyruvate

[TPP-Enamine Intermediate] + -

Ligation: [TPP-Enamine] + Benzaldehyde

(R)-Phenylacetylcarbinol + Enzyme-TPP

Stereochemical Control: The enzyme creates a chiral center at the carbinol carbon. The resulting molecule is (R)-1-hydroxy-1-phenyl-2-propanone. Historically, it is referred to as "L-PAC" because it is the precursor to L-ephedrine, despite having the (R) absolute configuration.

Competitive Side Reactions

The efficiency of this process is often compromised by the activity of Alcohol Dehydrogenase (ADH), which reduces benzaldehyde to benzyl alcohol . This is a dead-end byproduct that consumes the substrate and increases toxicity.

Visualization: Signaling & Reaction Workflow

The following diagram illustrates the biocatalytic mechanism and the subsequent chemical processing steps.

Figure 1: Integrated workflow showing the enzymatic carboligation of pyruvate and benzaldehyde to L-PAC, followed by the chemical conversion to L-Ephedrine.

Experimental Protocols

Biocatalytic Production of L-PAC

Objective: Maximize L-PAC titer while minimizing benzyl alcohol formation and benzaldehyde toxicity.

Materials:

-

Strain: Saccharomyces cerevisiae (Industrial Baker's Yeast) or Candida utilis.

-

Substrates: Benzaldehyde (Reagent grade), Glucose or Molasses.

-

Solvent (Optional but Recommended): Octanol or MTBE for biphasic extraction.

Protocol:

-

Inoculum Preparation:

-

Cultivate yeast in YPD broth (1% yeast extract, 2% peptone, 2% glucose) at 30°C for 24 hours.

-

Transfer to seed fermenter to reach biomass density of ~10-15 g/L (dry weight).

-

-

Fermentation (Fed-Batch Mode):

-

Basal Medium: Glucose (100 g/L),

(5 g/L), -

Parameters: Maintain pH at 5.5 using 2M NaOH. Temperature: 30°C. Agitation: 300-500 rpm.

-

Acetaldehyde Induction: Allow fermentation to proceed for 4-6 hours until high pyruvate flux is established (high glycolytic activity).

-

-

Substrate Feeding (Critical Step):

-

Initiate Benzaldehyde feeding. Do not add all at once.

-

Rate: 0.5 to 1.0 g/L/h.

-

Toxicity Limit: Ensure instantaneous benzaldehyde concentration in the broth never exceeds 2-3 g/L, as this inhibits PDC and kills yeast cells.

-

Co-substrate: Continuously feed glucose/molasses to regenerate NADH and maintain pyruvate pools.

-

-

Reaction Termination:

-

Monitor L-PAC formation via HPLC.

-

Stop reaction when Benzaldehyde is consumed or L-PAC concentration plateaus (typically 10-20 hours).

-

Downstream Processing & Chemical Conversion

Objective: Convert crude L-PAC to L-Ephedrine.

-

Extraction:

-

Centrifuge broth to remove biomass.

-

Extract supernatant with Toluene or MTBE (Methyl tert-butyl ether).

-

Wash organic layer with bisulfite solution to remove unreacted benzaldehyde.

-

-

Reductive Amination:

-

Reagents: L-PAC extract, Methylamine (33% in ethanol), Catalyst (Pt/C or Raney Nickel).

-

Reaction: Mix L-PAC with excess methylamine to form the imine.

-

Hydrogenation: Pressurize with

(2-5 bar) at room temperature. -

Stereochemistry: The reduction of the imine C=N bond is diastereoselective, directed by the chiral center at C-1 (from L-PAC), yielding predominantly L-Ephedrine (erythro isomer).

-

Quantitative Data & Optimization

The following table summarizes yield comparisons based on process modifications.

| Process Variable | Typical L-PAC Titer (g/L) | Molar Yield (%) | Key Advantage | Key Disadvantage |

| Batch Fermentation | 2 - 5 | 30 - 40 | Simple setup | High toxicity; low yield |

| Fed-Batch (Standard) | 10 - 15 | 60 - 70 | Controlled toxicity | Labor intensive monitoring |

| Biphasic System (Octanol) | 18 - 25 | > 75 | In-situ product removal; reduced inhibition | Solvent handling/recycling costs |

| Immobilized Cells | 12 - 18 | 65 - 75 | Cell reuse; continuous operation | Mass transfer limitations |

Note on Yield: Molar yield is calculated based on Benzaldehyde input.

Critical Analysis & Troubleshooting

The Toxicity Bottleneck

Benzaldehyde is a membrane-active toxin. It disrupts the lipid bilayer of yeast, causing leakage of intracellular components and loss of transmembrane potential.

-

Solution: Use a Biphasic System . By adding a biocompatible organic solvent (e.g., vegetable oil or octanol), benzaldehyde partitions into the organic phase, keeping the aqueous concentration below the toxic threshold while still available for the enzyme.

Enzyme Deactivation

PDC is relatively unstable in the presence of high acetaldehyde or benzaldehyde concentrations.

-

Mitigation: High cell density fermentations (>20 g/L dry weight) ensure a high standing crop of enzyme, buffering against deactivation losses.

Stereochemical Purity

The biological step is highly specific for the (R)-enantiomer. However, during chemical reductive amination, racemization can occur if the pH or temperature is uncontrolled.

-

Control: Maintain strictly neutral or slightly basic conditions during amination and avoid excessive temperatures (>50°C) prior to reduction.

References

-

Ward, O. P., & Singh, A. (2000). Enzymatic asymmetric synthesis by decarboxylases. Current Opinion in Biotechnology.

-

Rogers, P. L., Shin, H. S., & Wang, B. (1997). Biotransformation for L-ephedrine production. Advances in Biochemical Engineering/Biotechnology.

-

Rosche, B., Sandford, V., Breuer, M., Hauer, B., & Rogers, P. L. (2001). Biotransformation of benzaldehyde into (R)-phenylacetylcarbinol by filamentous fungi or their extracts. Applied Microbiology and Biotechnology.

-

Shin, H. S., & Rogers, P. L. (1996). Production of L-phenylacetylcarbinol (L-PAC) from benzaldehyde using partially purified pyruvate decarboxylase (PDC). Biotechnology and Bioengineering.

-

Leresche, J. E., & Meyer, H. P. (2006). Chemocatalytic and biocatalytic strategies for the synthesis of ephedrines. Organic Process Research & Development.

Discovery and History of (R)-Phenylacetylcarbinol: A Technical Guide

Executive Summary

(R)-Phenylacetylcarbinol ((R)-PAC) represents a landmark molecule in the history of biotechnology. It is the chiral precursor required for the semi-synthetic production of L-ephedrine and pseudoephedrine , widely used adrenergic bronchodilators and decongestants.

Historically, the discovery of (R)-PAC marked the first industrial-scale application of asymmetric biocatalysis —using a biological entity (yeast) to perform a stereoselective C-C bond formation that is difficult to achieve with classical organic chemistry. This guide details the discovery, the enzymatic mechanism of pyruvate decarboxylase (PDC), and the process engineering required to overcome substrate toxicity in industrial workflows.

Historical Genesis: The Neuberg-Hirsch Breakthrough (1921)

The "Carboligase" Concept

In the early 20th century, biochemistry was dominated by the study of ethanol fermentation. The prevailing dogma was that yeast broke down sugar into ethanol and carbon dioxide, with little flexibility.

In 1921 , German biochemist Carl Neuberg (often called the "Father of Biochemistry") and his collaborator J. Hirsch made a serendipitous discovery. While investigating the effects of aldehydes on yeast fermentation, they observed that adding benzaldehyde to a fermenting culture of Saccharomyces cerevisiae did not merely kill the yeast or get reduced to benzyl alcohol. Instead, the yeast coupled the benzaldehyde with an intermediate of glucose metabolism (acetaldehyde) to form a new C-C bond.

-

The Reaction: Benzaldehyde + Acetaldehyde (active)

(R)-Phenylacetylcarbinol.[1] -

The Significance: Neuberg coined the term "carboligase" to describe this activity. This was revolutionary because it demonstrated that enzymes could be "hijacked" to synthesize non-natural, chiral compounds.

Industrialization (Knoll AG)

The pharmaceutical relevance became immediate. The chemical synthesis of ephedrine yields a racemic mixture (

-

Patent History: The process was patented by Hildegard Hirsch and Neuberg (assigned to Knoll AG) in the 1930s, establishing the "Knoll Process" which combined fermentation (glucose

PAC) with chemical hydrogenation (PAC + methylamine

Molecular Mechanism: The Pyruvate Decarboxylase (PDC) Pathway[3][4]

The formation of (R)-PAC is not catalyzed by a specific "PAC synthase" but is a side-reaction of Pyruvate Decarboxylase (PDC) , the enzyme responsible for the first step of ethanol fermentation.

The Chemoselective Competition

PDC contains the cofactor Thiamine Pyrophosphate (TPP) .[3] The reaction proceeds via a competition between the natural pathway (ethanol production) and the cross-coupling pathway (PAC production).

-

Decarboxylation: Pyruvate attacks TPP, releasing

and forming Active Acetaldehyde (hydroxyethyl-TPP).[2] -

Natural Fate (Protonation): In normal fermentation, the enamine intermediate is protonated to release free acetaldehyde, which Alcohol Dehydrogenase (ADH) reduces to ethanol.[2]

-

The "Hijack" (Carboligation): In the presence of benzaldehyde, the nucleophilic enamine attacks the carbonyl carbon of benzaldehyde instead of a proton. This forms (R)-PAC.

Pathway Visualization

The following diagram illustrates the kinetic competition within the yeast cell.

Caption: Figure 1. Kinetic competition at the Pyruvate Decarboxylase (PDC) active site. The presence of benzaldehyde diverts the hydroxyethyl-TPP intermediate toward (R)-PAC synthesis.

Industrial Evolution & Process Engineering

The primary challenge in (R)-PAC production is toxicity . Benzaldehyde is highly toxic to yeast (inhibiting glycolysis and causing membrane damage) at concentrations above 0.5–1.0 g/L. Furthermore, the product (PAC) and by-product (benzyl alcohol) are also toxic.

Optimization Strategies

Researchers have developed three generations of protocols to mitigate these issues:

| Strategy | Methodology | Advantage | Disadvantage |

| Gen 1: Fed-Batch (Classic) | Pulsed addition of benzaldehyde and glucose.[2] | Simple equipment; uses cheap Baker's yeast.[2] | High labor/monitoring; lower yields due to toxicity.[2] |

| Gen 2: Biphasic Systems | Use of organic solvents (e.g., Octanol, MTBE) or ionic liquids to sequester benzaldehyde/PAC. | Reduces toxicity to cells; simplifies extraction.[2] | Solvent handling costs; potential enzyme deactivation.[2] |

| Gen 3: Purified/Recombinant | Use of purified PDC from Candida utilis or engineered E. coli. | Very high specific activity; no side-reactions (ethanol). | High cost of enzyme purification/preparation. |

The "Net Zero" Production Logic

To maximize PAC, the Respiratory Quotient (RQ) must be controlled.

-

High RQ (> 5): Indicates fermentative metabolism (high pyruvate flux). This is desired.

-

Benzaldehyde Feed: Must match the pyruvate generation rate. If benzaldehyde is too high, cells die.[2] If too low, pyruvate is wasted as ethanol.[2]

Technical Protocol: Whole-Cell Biotransformation

Standard Operating Procedure for Research Scale (1L)

Objective: Synthesis of (R)-PAC using Saccharomyces cerevisiae with fed-batch benzaldehyde addition.

Reagents & Equipment

-

Strain: S. cerevisiae (Commercial Baker's Yeast or ATCC 9763).[2]

-

Media: 50g/L Glucose, 10g/L Peptone, 5g/L Yeast Extract (pH 5.5).

-

Substrate: Benzaldehyde (99%+ purity).[2]

-

Solvent: Methyl tert-butyl ether (MTBE) for extraction.

Workflow

-

Inoculation & Growth (0 - 12h):

-

Inoculate 1L media with yeast. Incubate at 30°C with agitation (200 rpm).

-

Allow biomass to reach log phase (OD600 > 10).

-

Note: High biomass is critical before introducing the toxic substrate.

-

-

Induction Phase (12h - 13h):

-

Add a bolus of glucose (20g/L) to stimulate vigorous glycolysis (Pyruvate generation).

-

Wait 30-60 minutes for acetaldehyde levels to rise.

-

-

Biotransformation / Feeding (13h - 20h):

-

Initiate Feeding: Add benzaldehyde in pulses or continuous feed.[2]

-

Target Concentration: Maintain benzaldehyde at 0.5 - 1.0 g/L in the broth. Do not exceed 2 g/L.

-

Acetaldehyde Co-feed (Optional): Some protocols add acetaldehyde to suppress the dissociation of the PDC-TPP complex, driving equilibrium toward PAC.

-

-

Termination & Extraction:

Downstream Application: Ephedrine Synthesis

The crude (R)-PAC is the direct precursor for L-ephedrine.[2]

Reaction: Reductive Amination

-

Reactants: (R)-PAC + Methylamine (

).[2] -

Catalyst: Platinum (Pt) or Raney Nickel.[2]

-

Conditions: Hydrogen atmosphere (

).[2] -

Mechanism: The ketone group of PAC forms an imine with methylamine, which is stereoselectively reduced to the amine, yielding (1R, 2S)-Ephedrine .[2]

References

-

Neuberg, C., & Hirsch, J. (1921).[2][5] Über ein Kohlenstoffketten knüpfendes Ferment (Carboligase).[5] Biochemische Zeitschrift, 115, 282-310.[2][5]

-

Shin, H. S., & Rogers, P. L. (1995).[2] Bioproduction of L-phenylacetylcarbinol (L-PAC) from benzaldehyde by partially purified pyruvate decarboxylase (PDC).[2][4][5][6][7] Biotechnology and Bioengineering, 49(1), 52-62.[2][4][6]

-

Rosche, B., Sandford, V., Breuer, M., Hauer, B., & Rogers, P. L. (2001).[2][4] Biotransformation of benzaldehyde into (R)-phenylacetylcarbinol by filamentous fungi or their extracts.[1][4] Applied Microbiology and Biotechnology, 57(3), 309-315.[2][4]

-

Knoll AG. (1930).[2] Verfahren zur Darstellung von l-1-Phenyl-2-methylamino-propanol-1.[2][8] German Patent DE 548459.[2]

-

Ward, O. P., & Singh, A. (2000).[2] Enzymatic asymmetric synthesis by decarboxylases.[2] Current Opinion in Biotechnology, 11(6), 520-526.[2]

-

Muthumani, V., & Priyadharsini, A. (2009).[2] Biotransformation of Benzaldehyde into (R)-Phenylacetyl Carbinol by Brettanomyces Lambicus or Their Extracts.[1] Biosciences Biotechnology Research Asia, 6(2).[1][2]

Sources

- 1. Biotransformation oif Benzaldehyde into (R)-Phenylacetyl Carbinol by Brettanomyces Lambicus or Their Extracts – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. US11478436B2 - Compositions comprising ephedrine or an ephedrine salt and methods of making and using same - Google Patents [patents.google.com]

- 3. academic.oup.com [academic.oup.com]

- 4. aidic.it [aidic.it]

- 5. researchgate.net [researchgate.net]

- 6. Production of L-phenylacetylcarbinol (L-PAC) from benzaldehyde using partially purified pyruvate decarboxylase (PDC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biotransformation for L-ephedrine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US2509309A - Preparation of ephedrine and salts thereof - Google Patents [patents.google.com]

Biological Activity of (R)-1-Hydroxy-1-phenylacetone Derivatives: A Technical Guide

The following technical guide details the biological activity, synthesis, and pharmacological applications of (R)-1-Hydroxy-1-phenylacetone derivatives.

Executive Summary

(R)-1-Hydroxy-1-phenylacetone (also known as (R)-Phenylacetylcarbinol or (R)-PAC ) is a pivotal chiral acyloin intermediate in pharmaceutical chemistry.[1][2] While the parent compound functions primarily as a metabolic intermediate with limited direct pharmacological potency, its derivatives represent a cornerstone of sympathomimetic therapy and an emerging class of antimicrobial agents.[1]

This guide analyzes the biological activity of two primary derivative classes:

-

Sympathomimetic Amino Alcohols: The established "Big Two" (Ephedrine and Pseudoephedrine) derived via reductive amination.[1]

-

Novel Antimicrobial Scaffolds: Emerging

-azole and chiral amino-alkanol derivatives exhibiting potent antifungal activity against drug-resistant strains.[1]

Chemical Foundation & Biosynthetic Origin

The biological value of (R)-PAC derivatives is strictly tied to the optical purity of the (R)-PAC precursor. Chemical synthesis often yields racemates; therefore, the industrial standard involves enzymatic biotransformation.[1]

Biotransformation Mechanism

The formation of (R)-PAC is catalyzed by Pyruvate Decarboxylase (PDC) (E.C.[2][3][4][5] 4.1.1.1), typically from Saccharomyces cerevisiae or Candida tropicalis.[1][2]

-

Substrates: Benzaldehyde + Pyruvate (or Acetaldehyde).[1][6]

-

Mechanism: PDC facilitates the decarboxylation of pyruvate to an enzyme-bound "active acetaldehyde" (thiamin diphosphate-enamine intermediate), which then attacks benzaldehyde in a cross-acyloin condensation.

-

Stereoselectivity: The enzyme strictly controls the addition, yielding (R)-PAC with >95% enantiomeric excess (ee).

Structural Significance

The (R)-configuration at the C1 position of PAC dictates the stereochemistry of the final drug product.

Pharmacological Spectrum of Derivatives[3][4][6][7][8][9]

Class I: Sympathomimetic Amines (The Ephedrine Group)

The most commercially significant derivatives are the

| Derivative | Stereochemistry | Primary Biological Activity | Mechanism of Action |

| (-)-Ephedrine | (1R, 2S) | Bronchodilator, Vasopressor | Non-selective |

| (+)-Pseudoephedrine | (1R, 2R) | Nasal Decongestant | Weak |

| Norephedrine | (1R, 2S) | Psychostimulant (minor) | Similar to ephedrine but lacks N-methylation; lower CNS penetration.[1] |

Mechanism of Action: These derivatives mimic endogenous catecholamines.[1] They bind to adrenergic receptors on cell membranes, activating G-protein coupled pathways (Gs) that increase intracellular cAMP, leading to smooth muscle relaxation (bronchi) or contraction (vasculature).

Class II: Emerging Antimicrobial & Antifungal Scaffolds

Recent medicinal chemistry efforts have functionalized the phenylacetone core to combat resistance.[1]

-

-Azole-Phenylacetone Derivatives:

-

Activity: Potent antifungal activity against Candida albicans and fluconazole-resistant strains.[1]

-

Potency: Minimum Inhibitory Concentrations (MIC) as low as 0.03–1.0 µg/mL .[1]

-

Mechanism: Inhibition of lanosterol 14

-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis, leading to membrane instability.

-

-

Chiral Amino-Alkanols:

-

Synthesized directly from (R)-PAC, these compounds serve as ligands and have shown intrinsic antibacterial properties against Gram-positive bacteria by disrupting cell wall synthesis.[1]

-

Experimental Protocols

Protocol A: Biocatalytic Synthesis of (R)-PAC

Objective: Produce high-purity (R)-PAC precursor for derivatization.

-

Inoculum Preparation: Cultivate Saccharomyces cerevisiae in YPD broth at 30°C for 24h.

-

Biotransformation Medium: Prepare a buffered solution (pH 6.0) containing Glucose (50 g/L) and Pyruvate (sodium salt, 20 g/L).

-

Substrate Addition:

-

Add Benzaldehyde to a final concentration of 0.6% (v/v).

-

Critical Step: Add benzaldehyde in pulsed feeds or use a two-phase system (e.g., adding Octanol or a polymer like Hytrel) to prevent cytotoxicity to the yeast cells.

-

-

Incubation: Shake at 200 rpm, 4–10°C (Low temperature enhances enantioselectivity).

-

Extraction: Extract broth with methyl tert-butyl ether (MTBE). Dry organic layer over

and concentrate in vacuo. -

Validation: Analyze via HPLC (Chiralcel OD-H column) to confirm (R)-enantiomer >95%.

Protocol B: Reductive Amination to Ephedrine

Objective: Convert (R)-PAC to biologically active amino alcohol.[1]

-

Reagents: (R)-PAC, Methylamine (33% in EtOH),

gas, Pt/C catalyst. -

Reaction: Dissolve (R)-PAC in ethanol. Add methylamine (1.2 eq).[1]

-

Hydrogenation: Pressurize with

(1–5 atm) in the presence of Pt/C. -

Stereocontrol:

-

Purification: Crystallize the hydrochloride salt from EtOH/Ether.

Protocol C: Antifungal Susceptibility Assay (MIC)

Objective: Quantify biological activity of novel azole derivatives.

-

Strains: C. albicans (ATCC 90028) and resistant clinical isolates.[1]

-

Method: Broth Microdilution (CLSI M27-A3 standard).[1]

-

Procedure:

-

Readout: The MIC is the lowest concentration showing prominent growth inhibition (optically clear).[1]

Visualizations

Diagram 1: Biosynthetic & Derivatization Pathway

This workflow illustrates the conversion of simple precursors into high-value pharmaceutical derivatives.[1]

Caption: Figure 1. The central role of (R)-PAC in synthesizing adrenergic agonists and novel antifungals.

Diagram 2: Mechanism of Action (Dual Pathways)

Comparison of the pharmacological targets for the two main derivative classes.

Caption: Figure 2.[1] Pharmacodynamics of (R)-PAC derivatives: Adrenergic modulation vs. Fungal CYP51 inhibition.[1]

References

-

LookChem. (2025).[1] (R)-1-Hydroxy-1-phenylacetone - Product Description and Applications. Retrieved from [Link]

-

Rosche, B., et al. (2002).[1] Enzymatic (R)-phenylacetylcarbinol production in benzaldehyde emulsions. PubMed.[1] Retrieved from [Link][3]

-

Zhao, et al. (2019).[1] Combating fluconazole-resistant fungi with novel β-azole-phenylacetone derivatives. CABI Digital Library.[1] Retrieved from [Link]

-

Andreu, C., & del Olmo, M. (2018).[6] Synthesis of R-(−)-phenylacetylcarbinol by fermenting yeast and subsequent reductive amination towards ephedrine. ResearchGate. Retrieved from [Link]

-

MDPI. (2023).[1] Evaluation of the Antifungal Activity of Polysubstituted Cyclic 1,2-Diketones. Retrieved from [Link]

Sources

- 1. Phenylacetone | C9H10O | CID 7678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Production of Phenylacetylcarbinol via Biotransformation Using the Co-Culture of Candida tropicalis TISTR 5306 and Saccharomyces cerevisiae TISTR 5606 as the Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic (R)-phenylacetylcarbinol production in benzaldehyde emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2020129087A1 - NOVEL PROCESS FOR THE PREPARATION OF R-PHENYLACETYLCARBINOL AND β-AMINOALCOHOLS - Google Patents [patents.google.com]

- 5. Phenylacetylcarbinol - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

Technical Guide: Safety, Handling, and Biocatalytic Synthesis of (R)-1-Hydroxy-1-phenylacetone ((R)-PAC)

[1][2]

Part 1: Executive Summary & Regulatory Context[1]

(R)-1-Hydroxy-1-phenylacetone (CAS: 1798-60-3), commonly referred to as (R)-Phenylacetylcarbinol ((R)-PAC), is a critical chiral intermediate in the pharmaceutical synthesis of adrenergic agents, specifically L-ephedrine and pseudoephedrine.[1][2] Its handling requires a dual focus: maintaining enantiomeric purity (preventing racemization) and strict regulatory compliance due to its status as a precursor in the synthesis of controlled substances.[2]

Regulatory Warning: While (R)-PAC itself is often classified as a chemical intermediate, it is a direct precursor to List I chemicals (Ephedrine/Pseudoephedrine) and Schedule II substances (Methamphetamine/P2P derivatives).[1][2] Researchers must verify local compliance (e.g., DEA List I Chemical surveillance in the US, EU Precursor regulations) before procurement or synthesis.[2]

Part 2: Chemical Identity & Physical Properties[1][3][4][5][6]

Understanding the physicochemical profile is the first line of defense against degradation.[2]

| Property | Specification |

| IUPAC Name | (1R)-1-hydroxy-1-phenylpropan-2-one |

| Common Name | (R)-Phenylacetylcarbinol ((R)-PAC) |

| CAS Number | 1798-60-3 (Specific to (R)-isomer); 90-63-1 (Racemic) |

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.18 g/mol |

| Appearance | Pale yellow to yellow-green oil |

| Density | ~1.12 g/cm³ at 25°C |

| Flash Point | ~104°C (Closed Cup) |

| Solubility | Soluble in ethanol, chloroform, ether; Insoluble in water.[1][2][3][4][5][6] |

| Chiral Stability | Prone to racemization at pH > 7.0 or T > 25°C. |

Part 3: Hazard Identification & Safety Protocols (GHS)[1][2]

(R)-PAC is an alpha-hydroxy ketone.[1][2] Its primary hazards stem from its potential as an irritant and its reactivity.[2]

GHS Classification[7]

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (H302, H312, H332)[1][2][5]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[1][2][5]

Required Personal Protective Equipment (PPE)[1][2]

-

Respiratory: NIOSH-approved N95 or P100 respirator if working outside a fume hood; however, always handle in a certified chemical fume hood .[2]

-

Dermal: Nitrile gloves (minimum thickness 0.11 mm).[2] Breakthrough time is generally good, but double-gloving is recommended for prolonged handling.[2]

-

Ocular: Chemical splash goggles. Face shield required if handling volumes > 100 mL.[2]

Emergency Response

-

Skin Contact: Wash immediately with soap and copious water.[2][7] Do not use ethanol, as it may increase transdermal absorption.[2]

-

Eye Contact: Rinse cautiously with water for 15 minutes.[2][7] Remove contact lenses if present.[2][8][9]

-

Spill: Absorb with inert material (vermiculite/sand).[2] Do not use combustible materials (sawdust).[2]

Part 4: Storage & Handling for Enantiomeric Integrity

The (R)-enantiomer is thermodynamically unstable relative to the racemate under basic conditions.[1][2] The alpha-proton is acidic; deprotonation leads to enolization and subsequent loss of chirality.[2]

The "Cold & Inert" Protocol

To prevent the degradation of (R)-PAC into benzyl alcohol or racemization to (±)-PAC:

-

Temperature: Store at -20°C .

-

Atmosphere: Headspace must be purged with Argon or Nitrogen .[2] Oxygen promotes oxidative cleavage to benzoic acid.[2]

-

pH Control: Strictly avoid contact with bases.[2] Ensure all glassware is acid-washed or neutral.[2]

Handling Workflow Diagram

Figure 1: Critical handling workflow to maintain chiral purity. Note that unused portions should generally be discarded or stored in separate waste streams to prevent cross-contamination of the stock.[2]

Part 5: Biocatalytic Synthesis Strategy

While chemical synthesis (e.g., reduction of 1-phenyl-1,2-propanedione) often yields racemates requiring expensive resolution, biocatalysis is the industry standard for generating high-purity (R)-PAC.[1][2][6]

Mechanism: Pyruvate Decarboxylase (PDC) Carboligation

The enzyme Pyruvate Decarboxylase (PDC), typically from yeast (Saccharomyces cerevisiae or Candida utilis), catalyzes the acyloin condensation of benzaldehyde and acetaldehyde (generated in situ from pyruvate).[2][10][11]

Reaction: Benzaldehyde + Pyruvate → (R)-PAC + CO₂[1][2]

Optimized Biphasic Protocol

Why: Benzaldehyde is toxic to yeast cells at high concentrations.[2] A biphasic system (Organic/Aqueous) acts as a reservoir, slowly releasing benzaldehyde to the aqueous enzyme phase while extracting the product (PAC) to prevent product inhibition.[2][12]

Protocol Steps:

-

Biocatalyst Prep: Suspend S. cerevisiae (20 g/L dry weight) in citrate-phosphate buffer (pH 6.0).

-

Phase System: Add Octanol or MTBE (Methyl tert-butyl ether) in a 1:1 ratio with the buffer.[2]

-

Substrate Feeding:

-

Reaction Conditions: 4°C to 10°C (Low temperature favors (R)-selectivity over byproduct formation).[1][2]

-

Extraction: (R)-PAC partitions into the octanol phase.[2] Separate phases and purify via vacuum distillation (careful T control < 100°C) or column chromatography.[2]

Synthesis Pathway Diagram[1][2]

Figure 2: Biocatalytic pathway for (R)-PAC production.[1][2] The 'Active Acetaldehyde' is the key intermediate formed on the Thiamine Pyrophosphate (TPP) cofactor of the enzyme.[1][2]

Part 6: Disposal & Environmental Considerations[9]

(R)-PAC is a combustible organic liquid.[1][2]

-

Waste Stream: Segregate into Non-Halogenated Organic Waste .

-

Destruction: High-temperature incineration equipped with an afterburner and scrubber is the required method.[2]

-

Clean-up: Contaminated glassware should be rinsed with acetone (collected as waste) before washing.[2] Do not pour down drains; it is toxic to aquatic life (calculated).[2]

References

-

National Center for Biotechnology Information (NCBI). (2026).[2] PubChem Compound Summary for CID 92733, 1-Hydroxy-1-phenyl-2-propanone. Retrieved from [Link]

-

Shin, H. & Rogers, P.L. (1996).[2] Production of L-phenylacetylcarbinol (L-PAC) from benzaldehyde using partially purified pyruvate decarboxylase (PDC). Biotechnology and Bioengineering.[2][13][14][15] Retrieved from [Link]

-

Sandford, V. et al. (2005).[2] (R)-phenylacetylcarbinol production in aqueous/organic two-phase systems using partially purified pyruvate decarboxylase from Candida utilis.[1][2] Biotechnology and Bioengineering.[2][13][14][15] Retrieved from [Link]

-

LookChem. (2025).[2] Structure and Safety Data for CAS 1798-60-3. Retrieved from [Link][1][2][4]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Phenylacetylcarbinol - Wikipedia [en.wikipedia.org]

- 3. (R)-1-Hydroxy-1-Phenylacetone | CAS#:1798-60-3 | Chemsrc [chemsrc.com]

- 4. Cas 1798-60-3,(R)-1-hydroxy-1-phenylacetone | lookchem [lookchem.com]

- 5. 1-Hydroxy-1-phenyl-2-propanone | C9H10O2 | CID 92733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Production of Phenylacetylcarbinol via Biotransformation Using the Co-Culture of Candida tropicalis TISTR 5306 and Saccharomyces cerevisiae TISTR 5606 as the Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. chemicea.com [chemicea.com]

- 9. echemi.com [echemi.com]